9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)-
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Overview
Description
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C22H26O2 It is a derivative of phenanthrenequinone, where two tert-butyl groups are substituted at the 2 and 7 positions of the phenanthrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene as the starting material.
Oxidation: Phenanthrene is oxidized to form phenanthrenequinone.
Substitution: The tert-butyl groups are introduced at the 2 and 7 positions through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like tert-butyl chloride and aluminum chloride are used for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of more complex quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of various functional groups in place of tert-butyl groups.
Scientific Research Applications
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthrenequinone: The parent compound without tert-butyl substitutions.
9,10-Phenanthraquinone: Another derivative with different substituents.
2,7-Di-tert-butyl-9,10-phenanthrenequinone: A closely related compound with similar structural features.
Uniqueness
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- is unique due to the presence of tert-butyl groups at the 2 and 7 positions, which can influence its chemical reactivity, stability, and potential applications. The tert-butyl groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall behavior in chemical reactions.
Properties
CAS No. |
24620-40-4 |
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Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,7-ditert-butylphenanthrene-9,10-dione |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)20(24)19(23)17(15)11-13/h7-12H,1-6H3 |
InChI Key |
YCUNZGWKZODMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C(C=C3)C(C)(C)C)C(=O)C2=O |
Origin of Product |
United States |
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